molecular formula C16H13NO2 B596056 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) CAS No. 198329-84-9

4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI)

Cat. No.: B596056
CAS No.: 198329-84-9
M. Wt: 251.285
InChI Key: YDYSFEBBEHMOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 6th position and a 4-methylphenyl group at the 2nd position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylbenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then subjected to further purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino group and the 4-methylphenyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.

    Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI): Unique due to the presence of both amino and 4-methylphenyl groups.

    6-amino-2-phenyl-4H-chromen-4-one: Lacks the 4-methyl group, which may affect its biological activity.

    6-amino-2-(4-chlorophenyl)-4H-chromen-4-one: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.

Uniqueness

The presence of the 4-methylphenyl group in 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) imparts unique chemical and biological properties to the compound. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

198329-84-9

Molecular Formula

C16H13NO2

Molecular Weight

251.285

IUPAC Name

6-amino-2-(4-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H13NO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,17H2,1H3

InChI Key

YDYSFEBBEHMOCM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N

Synonyms

4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.